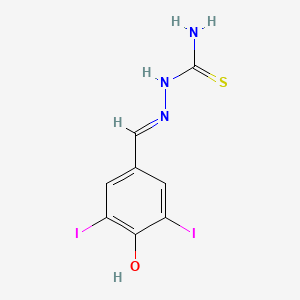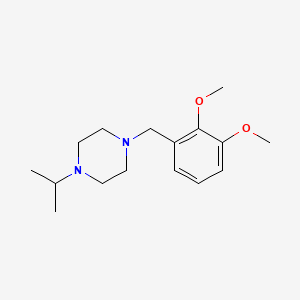![molecular formula C13H11F2NO3S2 B10885495 (5E)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10885495.png)
(5E)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one: is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazolidinone core substituted with difluoromethoxy and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: The initial step involves the reaction of a suitable aldehyde with a thioamide in the presence of a base to form the thiazolidinone ring.
Introduction of the Difluoromethoxy Group: This step can be achieved through nucleophilic substitution reactions where a difluoromethoxy group is introduced using reagents like difluoromethyl ethers.
Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5E)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to the creation of advanced products for various applications.
Mécanisme D'action
The mechanism of action of (5E)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5E)-5-[4-(trifluoromethoxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-[4-(methoxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5E)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the difluoromethoxy group. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.
Propriétés
Formule moléculaire |
C13H11F2NO3S2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(5E)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11F2NO3S2/c1-16-11(17)10(21-13(16)20)6-7-3-4-8(19-12(14)15)9(5-7)18-2/h3-6,12H,1-2H3/b10-6+ |
Clé InChI |
SAAGJTKBPGEAOC-UXBLZVDNSA-N |
SMILES isomérique |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC(F)F)OC)/SC1=S |
SMILES canonique |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC(F)F)OC)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10885430.png)

![N'-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(trifluoromethyl)benzohydrazide](/img/structure/B10885445.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine](/img/structure/B10885452.png)
![2-(4-Bromophenoxy)-1-[4-(3-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10885453.png)

![2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl naphthalen-1-ylacetate](/img/structure/B10885457.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10885465.png)
![17-(Pyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B10885485.png)



![1-[(3-Chlorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10885512.png)
